molecular formula C21H25N5O3 B2737049 3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887455-83-6

3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2737049
CAS RN: 887455-83-6
M. Wt: 395.463
InChI Key: ASTSLFKAURUNQD-UHFFFAOYSA-N
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Description

The compound “3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazo[2,1-f]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA. The molecule also contains a tolyl group, which is a functional group derived from toluene .

Scientific Research Applications

Synthesis and Antiviral Activity

  • Research on imidazo[1,2-a]-s-triazine nucleosides, a related class of compounds, has demonstrated the chemical synthesis of nucleoside and nucleotide analogues with moderate antiviral activity against rhinovirus at nontoxic dosage levels (Kim et al., 1978).

Mesoionic Purinone Analogs

  • Studies on mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones have explored their synthesis and properties, revealing their predominant existence in the C3-H tautomeric form and their potential for hydrolytic ring-opening reactions (Coburn & Taylor, 1982).

Antidepressant and Anxiolytic Agents

  • A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their affinity for serotonin receptors and phosphodiesterase inhibitors. Preliminary in vivo studies indicated potential antidepressant and anxiolytic effects (Zagórska et al., 2016).

Novel Substituted Pyridines and Purines

  • Substituted pyridines and purines containing 2,4-thiazolidinedione have been designed and synthesized, showing effects on triglyceride accumulation in vitro and hypoglycemic and hypolipidemic activity in vivo (Kim et al., 2004).

Serotonin Transporter Activity

  • Arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione and their acid–base properties have been evaluated for their affinity for the serotonin transporter, offering insights into their potential therapeutic applications (Zagórska et al., 2011).

A3 Adenosine Receptor Antagonists

  • Imidazo[2,1-f]purinones have been studied for their potency and selectivity as A(3) adenosine receptor antagonists, contributing to the understanding of structure-activity relationships in this class of compounds (Baraldi et al., 2008).

properties

IUPAC Name

2-(2-ethoxyethyl)-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-6-29-11-10-24-19(27)17-18(23(5)21(24)28)22-20-25(14(3)15(4)26(17)20)16-9-7-8-13(2)12-16/h7-9,12H,6,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTSLFKAURUNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC(=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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